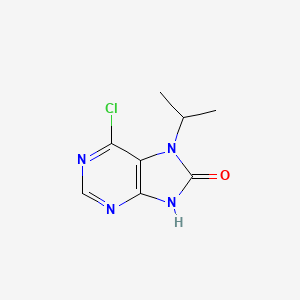

6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Übersicht

Beschreibung

6-Chloro-7-isopropyl-7h-purin-8(9h)-one is a useful research compound. Its molecular formula is C8H9ClN4O and its molecular weight is 212.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by the presence of a chlorine atom at the 6-position and an isopropyl group at the 7-position of the purine ring, is structurally similar to other biologically relevant purines. Its unique substitution pattern suggests distinct chemical reactivity and biological interactions, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C_10H_12ClN_5O, with a molecular weight of approximately 239.69 g/mol. The structural features contribute to its interaction with various biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antiviral Activity : Similar compounds have shown potential antiviral properties, likely due to their ability to inhibit viral replication by targeting viral enzymes or interfering with viral nucleic acid synthesis.

- Anticancer Activity : Research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. It is posited to induce apoptosis through mechanisms involving the inhibition of key signaling pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

The mechanism underlying the biological activity of this compound likely involves:

- Intercalation into Nucleic Acids : The compound may intercalate into DNA or RNA, disrupting their structure and function.

- Enzyme Interaction : Binding affinity studies suggest that modifications to its structure can significantly influence its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Cytotoxicity Studies

A study investigating various purine derivatives reported cytotoxic effects on cancer cell lines such as HeLa and HCT116. The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| Vero | >50 |

These findings suggest that this compound may have selective cytotoxic properties worth exploring further.

Binding Affinity Studies

Molecular docking studies indicate that this compound can effectively bind to active sites of target proteins, providing insights into its potential efficacy as an inhibitor. The binding affinity to various biological targets has been assessed, highlighting its potential role in drug design.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antiviral Properties :

- Preliminary studies indicate that 6-Chloro-7-isopropyl-7H-purin-8(9H)-one may exhibit antiviral activities. It is hypothesized that the compound interacts with viral enzymes, inhibiting their function and thereby preventing viral replication. This mechanism is similar to other purine analogs that have been successfully used in antiviral therapies.

-

Anticancer Potential :

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may interfere with critical signaling pathways involved in cancer cell growth and survival. For example, it could inhibit the activity of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .

-

Enzyme Inhibition :

- As a purine derivative, it may serve as an inhibitor for various enzymes, including kinases and phosphatases, which play significant roles in cellular signaling and metabolism. The binding affinity of this compound to specific targets can be assessed through molecular docking studies, revealing its potential as a lead compound for drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various purine derivatives, including this compound, against breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated that this compound exhibited significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to assess the binding interactions between this compound and Hsp90α. The findings demonstrated favorable binding affinities, indicating that structural modifications could enhance its efficacy as an Hsp90 inhibitor .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under various conditions, yielding derivatives with diverse functional groups.

Mechanistic Insights :

-

The electron-withdrawing chlorine enhances electrophilicity at C6, facilitating nucleophilic attack.

-

Steric hindrance from the isopropyl group at N7 slightly reduces reaction rates compared to less bulky analogs .

Functionalization via Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalytic System | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, ArB(OH)<sub>2</sub> | 6-Aryl-7-isopropyl-7H-purin-8(9H)-one | 45–70% |

Limitations :

Stability Under Acidic/Basic Conditions

The isopropyl group at N7 enhances stability against hydrolysis compared to N9-alkylated analogs.

Oxidation and Reduction

Limited data exist, but general purine reactivity suggests:

-

Oxidation : May form N-oxide derivatives under strong oxidants (e.g., mCPBA).

-

Reduction : Chlorine can be replaced by hydrogen via catalytic hydrogenation (Pd/C, H<sub>2</sub>).

Influence of Isopropyl Group on Reactivity

The bulky isopropyl group at N7:

Eigenschaften

IUPAC Name |

6-chloro-7-propan-2-yl-9H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMXLNRHNYAKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(NC1=O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.